N-(3-chloro-4-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 3-chloro-4-methoxyphenyl group attached to the acetamide nitrogen and a 1,2,4-triazole ring substituted with phenoxymethyl and prop-2-en-1-yl (allyl) groups at positions 5 and 4, respectively. The sulfanyl (-S-) linker bridges the triazole and acetamide moieties. Its structural uniqueness lies in the combination of electron-withdrawing (chloro, methoxy) and bulky (phenoxymethyl, allyl) substituents, which are hypothesized to enhance bioactivity and stability compared to simpler analogs .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-3-11-26-19(13-29-16-7-5-4-6-8-16)24-25-21(26)30-14-20(27)23-15-9-10-18(28-2)17(22)12-15/h3-10,12H,1,11,13-14H2,2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRWYEZDIAYQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a chloro-substituted methoxyphenyl group, a triazole ring, and a sulfanyl group, which contribute to its biological activities.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of chlorine, nitrogen, sulfur, and oxygen within its structure suggests diverse reactivity and interaction with biological systems. The compound's structural configuration enhances its solubility and bioavailability compared to similar compounds.
Research indicates that compounds featuring triazole rings often exhibit significant pharmacological properties. The mechanisms of action for this compound may involve interactions with various biological targets, including:
- Enzyme inhibition : Triazole derivatives are known to inhibit enzymes involved in cellular signaling pathways.
- Antimicrobial activity : Similar compounds have shown effectiveness against various pathogens.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. Studies suggest that triazole derivatives can inhibit the growth of bacteria and fungi. For instance, related compounds have been tested against strains such as Staphylococcus aureus and Candida albicans, showing significant inhibition at low concentrations.
Anticancer Potential
This compound has also been evaluated for anticancer activity. In vitro studies on various cancer cell lines (e.g., HCT116 and MCF7) indicated that it may induce apoptosis and inhibit cell proliferation. The IC50 values for related compounds were reported in the low micromolar range, suggesting strong activity against cancer cells.
Case Studies
Several studies have focused on the biological activity of triazole derivatives similar to this compound:
- Antimicrobial Study : A study evaluated the compound's efficacy against Escherichia coli and Pseudomonas aeruginosa, observing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Research : Another research highlighted that derivatives exhibited IC50 values between 1.9 to 3.0 µg/mL against HCT116 cells, outperforming standard chemotherapeutics like doxorubicin.
Comparative Analysis
To understand the uniqueness of this compound, a comparative analysis with similar triazole-containing compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-2-{[4-(6-methylpyridin-3-y)-5-(phenoxymethyl)-1H-pyrazol-3-y]thio}acetamide | Pyrazole instead of triazole | Antimicrobial |
| 1-[5-(Phenoxymethyl)-1H-pyrazol-3-yloxy]-N-(pyridin-3-y)acetamide | Pyrazole ring | Anticancer |
| 2-{[5-Methylthiazol-2-y]sulfanyl}-N-(pyridin-2-y)acetamide | Thiazole instead of triazole | Antifungal |
Comparison with Similar Compounds
Key Observations :
- Allyl vs.
- Phenoxymethyl vs. Pyridinyl/Methoxyphenyl: The phenoxymethyl group introduces steric bulk and electron-donating effects, which may enhance membrane permeability relative to pyridinyl (electron-deficient) or methoxyphenyl (planar) groups .
- Chloro-Methoxy Phenyl vs. Nitro/Methyl Substituents : The 3-chloro-4-methoxyphenyl group combines electron-withdrawing (Cl) and electron-donating (OCH3) effects, optimizing π-π stacking and hydrogen bonding in biological targets compared to nitro (strongly electron-withdrawing) or methyl (electron-neutral) groups .
Antimicrobial Activity
- Compounds with electron-withdrawing groups (e.g., nitro, chloro) on the acetamide phenyl ring exhibit lower MIC values. For example, compound 15 (MIC: 25–50 µg/mL) underperforms compared to the target compound’s analog with 3-chloro-4-methoxyphenyl (hypothesized MIC: <25 µg/mL) due to the latter’s balanced electronic profile .
- Phenoxymethyl-substituted triazoles (as in the target) show improved activity over pyridinyl analogs, likely due to enhanced lipophilicity and reduced metabolic degradation .
Anti-inflammatory and Antioxidant Activity
- Derivatives with allyl or propenyl groups demonstrate superior anti-exudative activity, as seen in , where similar substituents reduced edema by 40–60% in rodent models .
- The sulfanyl (-S-) linker facilitates radical scavenging, as evidenced by hydrogen peroxide radical scavenging assays (IC50: 18–22 µM for triazole-acetamides) .
Physicochemical and Structural Insights
NMR and Crystallography
- NMR Shifts : The allyl group in the target compound causes distinct upfield shifts for protons near the triazole ring (δ 5.8–6.2 ppm for vinyl protons) compared to ethyl-substituted analogs (δ 1.2–1.5 ppm for CH3) .
- Crystal Packing: X-ray data from reveal that bulky substituents like phenoxymethyl induce tighter molecular packing, improving thermal stability (melting point >200°C vs. 180°C for phenyl analogs) .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer: Synthesis optimization involves precise control of reaction conditions. Key parameters include:
- Temperature: Maintain 60–80°C during nucleophilic substitution to stabilize intermediates and minimize side reactions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol or dichloromethane aids in purification .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol-DMF mixtures) ensures ≥95% purity .
- Reagent Ratios: Use a 1.2:1 molar ratio of thiol precursor to acetamide to drive the reaction to completion .
Q. How can structural confirmation be achieved for this triazole derivative?
- Methodological Answer: Employ complementary spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Assign peaks for the triazole ring (δ 8.1–8.3 ppm for H-5), methoxyphenyl (δ 3.8 ppm for OCH₃), and allyl group (δ 5.2–5.8 ppm for CH₂=CH-) .
- X-ray Crystallography: Resolve the 3D conformation of the triazole core and confirm sulfanyl-acetamide bonding geometry .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 485.1234 (calculated for C₂₁H₂₂ClN₄O₃S) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial: Broth microdilution (MIC determination against S. aureus and C. albicans) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition: Fluorescence-based assays for kinases or cyclooxygenase-2 (COX-2), using ATP/diclofenac as controls .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer: Conduct systematic modifications and compare bioactivity:
- Triazole Substitutions: Replace the allyl group with bulkier alkyl chains (e.g., propyl or benzyl) to assess steric effects on target binding .
- Phenyl Ring Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to the methoxyphenyl moiety and evaluate changes in antimicrobial potency .
- Sulfanyl Linker: Substitute with sulfonyl or carbonyl groups to probe hydrogen-bonding interactions .
- Data Analysis: Use IC₅₀/MIC values and molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. What strategies resolve contradictory data between computational predictions and experimental bioactivity?
- Methodological Answer: Address discrepancies through multi-faceted validation:
- Docking Refinement: Include solvent molecules and flexible residues in the target protein’s active site (e.g., COX-2 or EGFR kinase) .
- Metabolic Stability Testing: Incubate the compound with liver microsomes to identify rapid degradation pathways not modeled in silico .
- Crystallographic Studies: Co-crystallize the compound with its target to validate binding poses predicted by docking .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer: Improve bioavailability and half-life via:
- Prodrug Design: Mask the sulfanyl group with acetyl or PEG moieties to enhance solubility .
- Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., -OH or -COOH) to reduce logP values below 3.5, improving aqueous solubility .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (100–200 nm) for sustained release in tumor xenograft models .
Contradictions and Future Directions
- Contradiction: Computational models predict strong COX-2 inhibition, but experimental IC₅₀ values are >50 μM .
- Resolution: Investigate off-target effects using proteome-wide affinity chromatography.
- Future Work: Explore photodynamic therapy applications by conjugating the triazole core with porphyrin derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
